molecular formula C13H19NO5S B11066807 (4-Isopropylsulfamoyl-2-methylphenoxy)acetic acid, methyl ester

(4-Isopropylsulfamoyl-2-methylphenoxy)acetic acid, methyl ester

Cat. No.: B11066807
M. Wt: 301.36 g/mol
InChI Key: ZSIYQJCUIZPSBT-UHFFFAOYSA-N
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Description

Methyl 2-{4-[(isopropylamino)sulfonyl]-2-methylphenoxy}acetate is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of an isopropylamino group, a sulfonyl group, and a methylphenoxy moiety, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-{4-[(isopropylamino)sulfonyl]-2-methylphenoxy}acetate typically involves multiple steps, starting with the preparation of the core phenoxy structure. One common method involves the reaction of 4-isopropylaminosulfonyl-2-methylphenol with methyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the ester linkage.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency and scalability of the production process. Additionally, purification methods like recrystallization and chromatography are employed to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-{4-[(isopropylamino)sulfonyl]-2-methylphenoxy}acetate can undergo various chemical reactions, including:

    Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The ester group can be reduced to the corresponding alcohol.

    Substitution: The phenoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with m-CPBA can yield sulfone derivatives, while reduction with LiAlH4 can produce the corresponding alcohol.

Scientific Research Applications

Methyl 2-{4-[(isopropylamino)sulfonyl]-2-methylphenoxy}acetate has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.

    Industry: It can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of methyl 2-{4-[(isopropylamino)sulfonyl]-2-methylphenoxy}acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The isopropylamino group can form hydrogen bonds with active site residues, while the sulfonyl group can participate in electrostatic interactions. These interactions can modulate the activity of the target protein, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-(4-Methylsulfonylphenyl)indole derivatives: These compounds share the sulfonyl group and have similar biological activities.

    Sulfonamide-based indole analogs: These compounds also contain a sulfonyl group and exhibit a range of pharmacological properties.

Uniqueness

Methyl 2-{4-[(isopropylamino)sulfonyl]-2-methylphenoxy}acetate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the isopropylamino group, in particular, allows for specific interactions with biological targets that are not possible with other similar compounds.

Properties

Molecular Formula

C13H19NO5S

Molecular Weight

301.36 g/mol

IUPAC Name

methyl 2-[2-methyl-4-(propan-2-ylsulfamoyl)phenoxy]acetate

InChI

InChI=1S/C13H19NO5S/c1-9(2)14-20(16,17)11-5-6-12(10(3)7-11)19-8-13(15)18-4/h5-7,9,14H,8H2,1-4H3

InChI Key

ZSIYQJCUIZPSBT-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)S(=O)(=O)NC(C)C)OCC(=O)OC

Origin of Product

United States

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